Methyl isoquinoline-3-carboxylate

Overview

Description

Isoquinoline-3-carboxylic acid methyl ester is a chemical compound belonging to the isoquinoline family, which is a class of nitrogen-containing heterocyclic compounds. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-3-carboxylic acid methyl ester can be synthesized through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine under microwave irradiation with nanostructured titanium dioxide photocatalysts .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water to ensure efficiency and sustainability . The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions, is also employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoquinoline N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions 1, 2, 3, and 4.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in nitrobenzene for bromination.

Major Products:

Oxidation: Isoquinoline N-oxides.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: 4-bromo-isoquinoline.

Scientific Research Applications

Chemical Properties and Structure

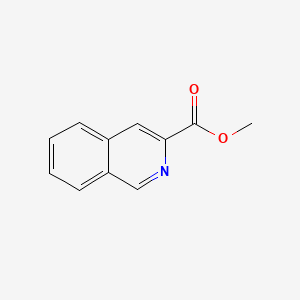

Methyl isoquinoline-3-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula . Its structure features a methyl ester functional group attached to an isoquinoline ring, which contributes to its chemical reactivity and biological properties.

Medicinal Chemistry

This compound has shown potential as a lead compound in drug development due to its biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The structural features enhance its interaction with microbial targets, leading to effective growth inhibition .

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes such as thymidine phosphorylase, with IC50 values ranging from 1.10 ± 0.05 µM to 54.60 ± 1.50 µM reported for various analogs . This suggests potential applications in cancer therapy.

- Binding Affinity : The carbonyl group at the 3-position is crucial for binding affinity to benzodiazepine receptors, indicating possible applications in treating anxiety and related disorders .

Biological Studies

The biological activities of this compound have been explored through various studies:

-

In Vitro Studies : Research has demonstrated its effects on different cancer cell lines, showing significant reductions in cell viability:

Study Cell Line IC50 (µM) Observations 1 A549 (lung cancer) 10.5 Significant reduction in cell viability observed 2 MCF7 (breast cancer) 8.2 Induced apoptosis confirmed via flow cytometry 3 SH-SY5Y (neuroblastoma) 12.0 Neuroprotective effects noted against oxidative stress - In Vivo Studies : Animal models have shown promising results, including reduced tumor sizes in glioblastoma models without significant adverse effects at therapeutic doses .

Industrial Applications

This compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows it to serve as an intermediate in the synthesis of complex organic molecules .

Comparison of Biological Activities of Isoquinoline Derivatives

The following table summarizes the biological activities of various isoquinoline derivatives, highlighting their potential as therapeutic agents:

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| This compound | Antimicrobial, Enzyme Inhibition | Varies (1.10 - 54.60) |

| Isoquinoline | Antimicrobial | Not specified |

| Methyl quinoline-3-carboxylate | Varies | Not specified |

| 6-Methoxyisoquinoline | Neuroprotective effects | Not specified |

| Isoquinolin-1-one | Distinct reactivity patterns | Not specified |

Case Studies and Research Findings

Several case studies have illustrated the potential applications of this compound:

- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for antibiotic development.

- Enzyme Inhibition : Structure-activity relationship studies indicated that modifications on the phenyl ring significantly influenced inhibitory potency against thymidine phosphorylase.

- In Silico Studies : Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets, aiding in understanding its mechanism of action .

Mechanism of Action

Comparison with Similar Compounds

Isoquinoline-3-carboxylic acid methyl ester is unique compared to other isoquinoline derivatives due to its specific substitution pattern and ester functional group. Similar compounds include:

Quinoline: Another nitrogen-containing heterocycle with similar biological activities but different reactivity and stability.

Isoquinoline: The parent compound with a simpler structure and broader applications.

Tetrahydroisoquinoline: A reduced form with different pharmacological properties.

Biological Activity

Methyl isoquinoline-3-carboxylate (MIC) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of MIC, highlighting its antimicrobial properties, interactions with biological targets, and its role as a precursor for synthesizing various derivatives with enhanced therapeutic potential.

Structural Characteristics

This compound features a methyl ester functional group attached to an isoquinoline ring at the 3-position. Its molecular formula is C_10H_9NO_2, and it possesses a unique bicyclic structure that contributes to its chemical reactivity and biological properties. The presence of the carboxylate group is significant for its binding affinity to various receptors, including benzodiazepine receptors, which play crucial roles in neurological functions.

Biological Activities

Research indicates that MIC exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that isoquinoline derivatives, including MIC, possess significant antimicrobial activity against various pathogens. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.

- Binding Affinity : The carbonyl group at the 3-position of MIC is crucial for its binding affinity to benzodiazepine receptors. This structural feature has been linked to moderate binding potency, suggesting potential applications in treating anxiety and related disorders .

- Inhibitory Effects : MIC and its derivatives have been evaluated for their inhibitory effects on enzymes such as thymidine phosphorylase. In vitro studies have reported IC_50 values ranging from 1.10 ± 0.05 µM to 54.60 ± 1.50 µM for various analogs, indicating promising inhibitory potential against cancer-related enzymes .

Synthesis and Derivatives

The synthesis of MIC can be achieved through various methods, often involving the reaction of isoquinoline derivatives with carboxylic acid derivatives. For instance, one common synthetic route involves treating this compound with hydrazine hydrate to produce isoquinoline-3-carbohydrazide, which can be further modified to yield more complex structures with enhanced biological activity .

Table: Comparison of Biological Activities of Isoquinoline Derivatives

| Compound Name | Biological Activity | IC_50 Values (µM) |

|---|---|---|

| This compound | Antimicrobial, Enzyme Inhibition | Varies (1.10 - 54.60) |

| Isoquinoline | Antimicrobial | Not specified |

| Methyl Quinoline-3-Carboxylate | Varies | Not specified |

| 6-Methoxyisoquinoline | Neuroprotective effects | Not specified |

| Isoquinolin-1-one | Distinct reactivity patterns | Not specified |

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the antimicrobial properties of MIC and its derivatives against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, suggesting its potential use as a lead compound in antibiotic development.

- Enzyme Inhibition : Research has focused on the enzyme-inhibitory effects of MIC derivatives on thymidine phosphorylase and other cancer-related enzymes. Structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring significantly influenced inhibitory potency .

- In Silico Studies : Molecular docking studies have been employed to predict the binding interactions of MIC with various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications in drug discovery .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl isoquinoline-3-carboxylate derivatives?

this compound is typically synthesized via cyclization of substituted benzamide precursors or through palladium-catalyzed annulation processes. For example, intermediate II (isoquinoline-3-carbohydrazide) is formed by refluxing this compound with hydrazine hydrate in methanol for 6 hours, followed by recrystallization to enhance purity . Alternative methods involve formyl intermediates generated from N-acetyl-phenylalanine derivatives, which undergo cyclization and dehydrogenation to yield the target compound .

Q. What spectroscopic techniques are critical for structural characterization of this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 8.98 ppm for aromatic protons, δ 167.6 ppm for carbonyl carbons) .

- IR spectroscopy : Identifies functional groups (e.g., 1714 cm⁻¹ for ester carbonyl stretches) .

- Mass spectrometry (EIMS/HRMS) : Confirms molecular weight and fragmentation patterns (e.g., m/z 467 [M⁺] for a substituted derivative) .

Q. How are impurities removed during synthesis?

Column chromatography using solvent gradients (e.g., PE/EtOAc 9:1 or 99:1) is commonly employed for purification . Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

- Catalyst screening : Palladium catalysts improve cyclization efficiency in annulation reactions .

- Solvent selection : Polar aprotic solvents like DMF enhance reaction rates for substitutions .

- Temperature control : Reflux conditions (e.g., 6 hours in methanol) balance reactivity and side-product formation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Assay standardization : Verify cytotoxicity or enzyme inhibition protocols (e.g., thymidine phosphorylase assays) to ensure reproducibility .

- Structural benchmarking : Compare substituent effects (e.g., electron-withdrawing groups at position 7 alter bioactivity) .

- Computational modeling : Use docking studies to rationalize activity differences (e.g., interactions with DNA topoisomerase I) .

Q. How do substituents at the 1-, 4-, and 7-positions influence the compound’s reactivity and bioactivity?

- Position 1 : Cyclohexyl or aryl groups enhance steric bulk, affecting solubility and enzyme binding .

- Position 4 : Methoxy or trifluoromethyl groups modulate electronic properties, impacting anticancer activity .

- Position 7 : Fluorine substituents improve metabolic stability and bioavailability .

Q. What mechanistic insights explain unexpected byproducts during cyclization?

- Intermediate trapping : Use low-temperature NMR to detect transient species like 2-benzopyrilium salts .

- Kinetic studies : Vary reaction time and temperature to identify pathways leading to dehydrogenation vs. over-oxidation .

Q. Methodological Challenges and Solutions

Q. How to address low solubility of this compound derivatives in biological assays?

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl or isobutyl groups) to improve aqueous solubility .

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% v/v) to maintain compound stability while enhancing dissolution .

Q. What analytical workflows validate synthetic intermediates with complex NMR spectra?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Isotopic labeling : Synthesize deuterated analogs to simplify peak assignments .

Q. How to design structure-activity relationship (SAR) studies for anticancer derivatives?

Properties

IUPAC Name |

methyl isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCGBIZQNMVMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352385 | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27104-73-0 | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27104-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-ISOQUINOLINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT2546QNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.